molecular formula C19H16N2O2S B6078277 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

Cat. No. B6078277
M. Wt: 336.4 g/mol
InChI Key: NNOMJHNGSTYWMG-BDKUJZOCSA-N
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Description

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one, also known as MPT, is a thiazolidinone derivative that has been extensively studied for its potential biological activities. MPT has been shown to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and antioxidant defense. In addition, 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various inflammatory diseases. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been shown to increase the levels of antioxidant enzymes, such as SOD, CAT, and GPx, and reduce the levels of lipid peroxidation in various oxidative stress-related diseases. In addition, 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has several advantages for lab experiments. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is readily available and can be synthesized using a simple and efficient method. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is also stable under normal laboratory conditions and can be stored for extended periods. However, 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has some limitations for lab experiments. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has poor solubility in water and other polar solvents, which may limit its use in some biological assays. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one also has low bioavailability and may require the use of special formulations or delivery systems to improve its efficacy in vivo.

Future Directions

There are several future directions for the research on 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one. One direction is to investigate the potential therapeutic applications of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Another direction is to explore the potential use of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one as a chemopreventive agent in various cancer types. Additionally, the development of novel formulations or delivery systems for 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one may improve its bioavailability and efficacy in vivo. Finally, the identification of the molecular targets and signaling pathways involved in the biological activities of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one may provide insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxybenzaldehyde and 3-phenylpropenal in the presence of thiosemicarbazide. The reaction mixture is then refluxed in ethanol to obtain 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one as a yellow crystalline solid. The purity of the synthesized 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one can be confirmed using various analytical techniques, such as melting point determination, IR spectroscopy, and NMR spectroscopy.

Scientific Research Applications

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential biological activities. Several studies have reported the anti-inflammatory, antioxidant, antitumor, and antimicrobial activities of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi.

properties

IUPAC Name

(5E)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOMJHNGSTYWMG-BDKUJZOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

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